Sodium 4-hydroxy-3,3-dimethylbutanoate

Description

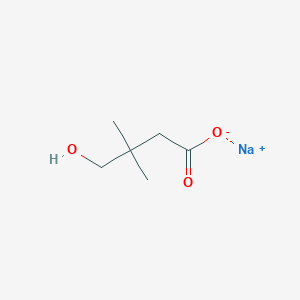

Sodium 4-hydroxy-3,3-dimethylbutanoate (C₆H₁₁O₃·Na) is a sodium salt derivative of 4-hydroxy-3,3-dimethylbutanoic acid. Its molecular weight is 154.139 g/mol, with a precise monoisotopic mass of 154.061 g/mol . Structurally, it features a hydroxyl group at the C4 position and two methyl groups at the C3 position, forming a branched carboxylate salt. This compound is typically stored at +4°C and transported at room temperature, and it is supplied in neat form . Its sodium salt configuration enhances water solubility, making it suitable for applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name |

sodium;4-hydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,4-7)3-5(8)9;/h7H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGMFSZGFPECGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Molecular and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₁O₃·Na | 154.14 | Hydroxyl, carboxylate (sodium salt) | Branched C3 dimethyl, C4 hydroxyl |

| 4-Hydroxy-3,3-dimethyl-2-oxobutanoate | C₆H₉O₄ | 145.13 | Hydroxyl, ketone, carboxylate | C2 ketone, branched C3 dimethyl groups |

| (S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, sodium salt | Not specified | 147.15 (as reported) | Two hydroxyl groups, carboxylate | Additional hydroxyl at C2 position |

| Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | C₉H₁₈O₃ | 174.24 | Hydroxyl, ester | Esterified propan-2-yl group |

| Sodium 4-hydroxy-3-phenylbutanoate | C₁₀H₁₁O₃·Na | ~202.18 (calculated*) | Phenyl, hydroxyl, carboxylate | Aromatic phenyl at C3 position |

*Calculated based on sodium salt of 4-hydroxy-3-phenylbutanoic acid.

Detailed Compound Comparisons

4-Hydroxy-3,3-dimethyl-2-oxobutanoate

- Structural Differences : Incorporates a ketone group at C2, unlike the sodium salt’s carboxylate group .

- Implications: The ketone increases electrophilicity, making it reactive in nucleophilic additions. However, the lack of a sodium ion reduces its solubility in polar solvents compared to this compound.

(S)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid, Sodium Salt

Propan-2-yl 4-Hydroxy-3,3-dimethylbutanoate

Sodium 4-Hydroxy-3-phenylbutanoate

Physicochemical Properties

- Solubility: Sodium salts (e.g., this compound) exhibit higher aqueous solubility than esters or ketone-containing analogs.

- Stability : The sodium salt’s ionic nature may reduce volatility compared to ester forms.

- Reactivity: The ketone group in 4-hydroxy-3,3-dimethyl-2-oxobutanoate increases susceptibility to nucleophilic attack, unlike the carboxylate’s resonance-stabilized structure.

Q & A

Q. What are the established synthetic routes for Sodium 4-hydroxy-3,3-dimethylbutanoate, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride using sodium triacetoxyhydroborate under nitrogen, followed by neutralization with sodium hydroxide . Key parameters include:

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

- Catalyst stoichiometry : Excess sodium triacetoxyhydroborate (2 eq) ensures complete conversion .

- Purification : Ethyl acetate extraction and sodium sulfate drying improve purity .

Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How does the hydroxyl and dimethyl substitution pattern influence the compound’s reactivity in esterification or acylation reactions?

- Methodological Answer : The 4-hydroxyl group participates in hydrogen bonding, enhancing nucleophilic reactivity at the carbonyl carbon, while the 3,3-dimethyl groups sterically hinder undesired side reactions (e.g., β-keto elimination). For acylation:

- Use DCC/DMAP coupling to activate carboxylic acids.

- Monitor steric effects via computational modeling (e.g., DFT calculations) to predict regioselectivity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carboxylate (1570–1600 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns methyl group signals (δ ~1.0–1.2 ppm for CH(CH₃)₂) and hydroxyl proton (δ ~4.5 ppm, broad) .

- High-resolution MS : Validates molecular weight (expected [M+Na]⁺ ~180.1 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data across in vitro and in vivo models?

- Methodological Answer :

- Comparative assays : Use isotopic labeling (e.g., deuterated analogs ) to track metabolic pathways in hepatocytes vs. whole-animal models.

- Species-specific enzyme profiling : Quantify expression levels of hepatic dehydrogenases (e.g., via Western blot) to explain interspecies variability .

- Data normalization : Account for protein binding differences using equilibrium dialysis .

Q. What advanced NMR strategies differentiate tautomeric forms of this compound in aqueous solutions?

- Methodological Answer :

- Variable-temperature NMR : Identifies keto-enol tautomerism by observing chemical shift changes (δ 4.5–5.5 ppm) at 25°C vs. 60°C .

- 2D HSQC/HMBC : Maps hydrogen-bonding networks between the hydroxyl group and carboxylate oxygen .

Q. How does stereochemical configuration impact the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

- Docking simulations : Compare (R)- and (S)-configurations’ binding affinities to target proteins (e.g., using AutoDock Vina) .

- Enzymatic assays : Measure IC₅₀ values against dehydrogenases to correlate stereochemistry with inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.